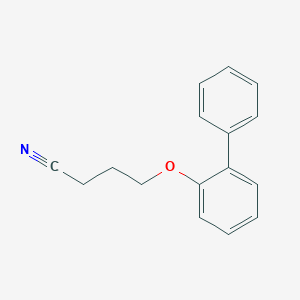
Methyl 2-amino-3-phenylpropanoate
Vue d'ensemble
Description
Methyl 2-amino-3-phenylpropanoate is a chemical compound that is related to various research areas, including the synthesis of polymers, heterocyclic systems, and potential pharmaceutical applications. It is structurally characterized by the presence of an amino group and a phenyl group attached to a propanoate skeleton.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of azido end-capped poly(2-methylpropene) was achieved by polymerization initiated by the system Lewis acid-2-azido-2-phenylpropane (APP), demonstrating the versatility of phenylpropanoate derivatives in polymer chemistry . Similarly, compounds with a core structure resembling methyl 2-amino-3-phenylpropanoate have been synthesized for the preparation of various heterocyclic systems, indicating the utility of such compounds as synthons in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 2-amino-3-phenylpropanoate has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined, providing insights into the molecular conformation and intermolecular interactions . The orientation around the double bond for certain analogs has also been established by X-ray analysis .
Chemical Reactions Analysis
Compounds structurally similar to methyl 2-amino-3-phenylpropanoate have been used in various chemical reactions to synthesize heterocyclic systems. These reactions include the preparation of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other complex heterocycles . The reactivity of these compounds often depends on the substituents present and the reaction conditions employed.
Physical and Chemical
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Novel Amino Esters : Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including methyl 2-amino-3-phenylpropanoate, and examined their crystal structure and physico-chemical properties. These compounds showed low cytotoxicity, suggesting potential for prodrug incorporation (Yancheva et al., 2015).
C–H Bonds Cross-Coupling : Wan et al. (2013) developed a method for meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives, including methyl 2-amino-3-phenylpropanoate, using a U-shaped template for cross-coupling with organoborons (Wan et al., 2013).
Synthesis of Amino Acid Ester Isocyanates : Tsai et al. (2003) discussed the synthesis of methyl (S)-2-isocyanato-3-phenylpropanoate, providing insights into the preparation of esters of substituted monobasic acids (Tsai et al., 2003).
Biological Activity and Applications
Antitumor Activities : Yuan-chao (2011) synthesized and characterized (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, revealing its in vitro antitumor effects (Wang Yuan-chao, 2011).
Enzymatic Resolution in Drug Research : Escalante (2008) reported the enzymatic resolution of methyl 3-amino-3-phenylpropanoate derivatives, crucial for producing optically pure enantiomers used in drug research (Escalante, 2008).
Antibacterial Activity : Zeng Xiang-chao (2006) synthesized L-N-(pyrrole-2-carbonyl)-α-aminoacid methyl esters, including methyl L-2-amino-3-phenylpropanoate, and found that some compounds inhibited various bacteria (Zeng Xiang-chao, 2006).
Sensor and Catalysis Applications
Colorimetric Sensor for Oxyanions : Suryanti et al. (2020) developed a colorimetric anion sensor based on methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, which detected specific anions through color changes (Suryanti et al., 2020).
Asymmetric Biocatalysis in Pharmaceutical Intermediates : Li et al. (2013) used Methylobacterium oryzae for asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an intermediate in pharmaceuticals (Li et al., 2013).
Synthesis of Diamino Acid Derivatives : Lee et al. (2001) described an efficient synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives from methyl 2-amino-3-phenylpropanoate, illustrating its utility in preparing amino acid derivatives (Lee et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZFOSJDMAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903021 | |
| Record name | NoName_3602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-phenylpropanoate | |
CAS RN |
15028-44-1, 21685-51-8 | |
| Record name | DL-Phenylalanine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-phenyl-DL-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522409 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-phenyl-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


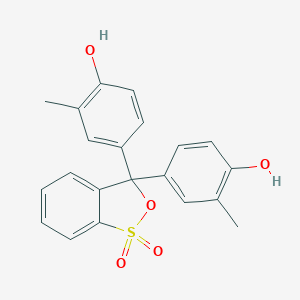
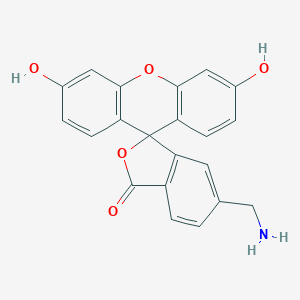
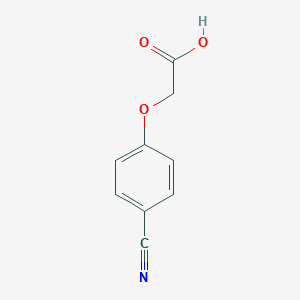
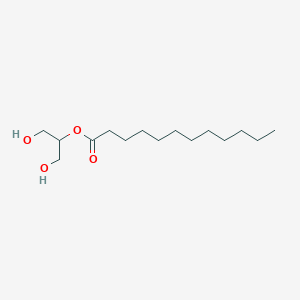




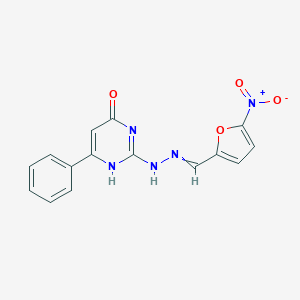
![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)
